molecular formula C23H17F4N5O3S B2623016 N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 310450-03-4

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2623016
CAS No.: 310450-03-4
M. Wt: 519.47
InChI Key: UBPZXHKYYOAYQK-UHFFFAOYSA-N
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Description

Triazole Core Conformation

The 1,2,4-triazole ring exhibits near-perfect planarity (deviation < 0.05 Å), as predicted by semiempirical PM3 calculations for analogous systems. Aromaticity stabilizes the ring, with bond lengths of 1.31 Å (N1–N2), 1.38 Å (N2–C3), and 1.30 Å (C3–N4), consistent with delocalized π-electrons.

Peripheral Substituent Dynamics

  • C4 3-(Trifluoromethyl)phenyl Group :

    • The trifluoromethyl (-CF~3~) group adopts a meta orientation relative to the triazole, minimizing dipole-dipole repulsions with the C5 thioether.
    • Rotational barrier: ~8 kcal/mol (AM1), due to restricted rotation around the C4–C(aryl) bond.
  • C5 Thioethyl Chain :

    • The thioether linkage allows free rotation (barrier < 2 kcal/mol), enabling the 4-fluorophenyl group to adopt gauche or anti conformations relative to the triazole.
    • Intramolecular hydrogen bonding between the ketone oxygen (C=O) and the triazole N2 hydrogen stabilizes the gauche conformation.
  • C3 Furan-2-carboxamide :

    • The furan ring’s oxygen atom engages in weak C–H···O interactions with the triazole C5 hydrogen, favoring a syn conformation.
    • The amide NH~2~ group forms intermolecular hydrogen bonds with solvent or biological targets, enhancing solubility.

Tautomerism Considerations

While the 1,2,4-triazole core is inherently resistant to tautomerism due to aromatic stabilization, protonation studies on similar systems suggest preferential N1 protonation (proton affinity: 245 kcal/mol) over N2 or N4. This protonation site could influence binding interactions in biological environments.

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F4N5O3S/c24-15-6-8-16(9-7-15)29-20(33)13-36-22-31-30-19(12-28-21(34)18-5-2-10-35-18)32(22)17-4-1-3-14(11-17)23(25,26)27/h1-11H,12-13H2,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPZXHKYYOAYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several key structural components:

  • Triazole Ring : Known for its diverse biological activity, including antifungal and anticancer properties.
  • Furan and Carboxamide Moieties : These groups contribute to the compound's overall stability and bioactivity.
  • Fluorophenyl and Trifluoromethyl Substituents : These modifications may enhance lipophilicity and improve interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Preventing the growth of cancer cells.

A comparative analysis with structurally related compounds shows that those containing triazole rings often exhibit enhanced cytotoxicity against tumor cells. For instance, compounds like 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide have shown significant anticancer activity with IC50 values indicating potency against specific cancer types .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research indicates that triazole derivatives are effective against various bacterial and fungal strains. The presence of the triazole moiety is particularly noted for its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the effects of the compound on human colon cancer cell lines (HCT116). Results demonstrated a significant reduction in cell viability, with an IC50 value lower than that of established chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested strong binding interactions with key proteins involved in cell growth regulation .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of related compounds, revealing that those with similar structural features exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria. The mechanisms identified included disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
N-(5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-FluorophenylthioacetamideThioether linkageAntibacterial
N-(5-Methylthiazol-2-yl)-2-substituted thioacetamidesThiazole ringAntifungal

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and microbiology:

  • Anticancer Properties :
    • Preliminary studies suggest that compounds with similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
    • The presence of the triazole ring has been associated with enhanced anticancer activity, potentially through the modulation of specific signaling pathways involved in cancer progression.
  • Antifungal and Antibacterial Activities :
    • Compounds containing triazole rings are known for their antifungal properties. This compound may similarly inhibit fungal growth.
    • Its structural similarity to known antibacterial agents suggests potential effectiveness against bacterial infections.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. The synthesis pathways often include:

  • Formation of the triazole ring.
  • Introduction of the furan and carboxamide functionalities.
  • Use of reagents such as thioketones and amines in controlled environments.

Future Research Directions

Future investigations should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To further elucidate its mode of action at the cellular level.
  • Development of Derivatives : Exploring modifications to enhance potency and selectivity against specific cancer types or pathogens.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triazole-Based Analogs

Triazole derivatives are widely studied for their bioactivity. Key comparisons include:

Compound Name Key Structural Features Molecular Formula Bioactivity/Notes Reference ID
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4H-1,2,4-triazole core with thiophene and fluorophenyl groups C₁₆H₁₅FN₄OS₂ Antimicrobial activity hypothesized based on sulfur-containing heterocycles.
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Similar triazole core with furan and difluorophenyl substituents C₁₅H₁₄F₂N₄O₂S Enhanced solubility due to furan oxygen; potential kinase inhibition.
Target Compound Triazole core with trifluoromethylphenyl and furan-2-carboxamide groups Not explicitly provided Hypothesized improved metabolic stability due to trifluoromethyl group.

Key Differences :

  • The trifluoromethyl group in the target compound may enhance lipophilicity and membrane permeability compared to ethyl or thiophene substituents .
  • The furan-2-carboxamide moiety could offer distinct hydrogen-bonding interactions in target binding compared to acetamide derivatives .
Thiazole/Thiadiazole Derivatives

Thiazole and thiadiazole analogs share functional similarities with the target compound’s thioether linkage:

Compound Name Key Structural Features Molecular Formula Bioactivity/Notes Reference ID
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole ring with furan-carboxamide and methoxybenzyl groups C₁₈H₁₇N₃O₄S Demonstrated moderate antibacterial activity against Gram-positive pathogens.
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Thiazolidinone core with trifluoromethylphenyl group C₂₅H₁₆ClF₃N₂O₂S Anticancer activity reported; IC₅₀ < 10 µM in leukemia cell lines.

Key Differences :

  • The target compound’s triazole-thioether scaffold may confer resistance to enzymatic degradation compared to thiazolidinones .
Furan-Carboxamide Derivatives

Furan-carboxamide moieties are critical for target engagement in several drug candidates:

Compound Name Key Structural Features Molecular Formula Bioactivity/Notes Reference ID
N-(4-carbamoylphenyl)furan-3-carboxamide Furan-3-carboxamide with carbamoylphenyl group C₁₂H₁₀N₂O₃ Moderate COX-2 inhibition (IC₅₀ = 12 µM) due to planar furan ring.
5-nitrothiophene-2-carboxamide derivatives Nitrothiophene-carboxamide with methoxy/trifluoromethylphenyl groups C₁₆H₁₀F₃N₃O₄S₂ Narrow-spectrum antibacterial activity (MIC = 2–8 µg/mL) against S. aureus.

Key Differences :

  • The target compound’s furan-2-carboxamide group may exhibit stronger π-π stacking interactions than furan-3-carboxamide analogs .
  • Nitrothiophene derivatives show higher electronegativity, which could reduce bioavailability compared to the target compound’s triazole-furan system .

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